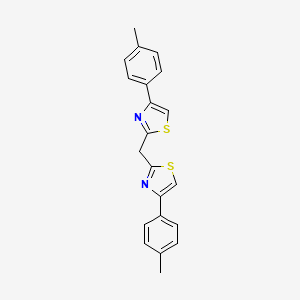

Bis(4-(p-tolyl)thiazol-2-yl)methane

説明

Historical Development and Emergence in Heterocyclic Chemistry

The structural evolution of bis-thiazoles began with early work on Hantzsch thiazole condensations, as demonstrated in the 2012 synthesis of 4,4′-[N,N′-bis(3-phenyl-4-(4-substituted phenyl)-thiazol-2(3H)-ylidene)]-methylenedianiline derivatives. Researchers achieved this through bis-thiourea reactions with acetophenones using iodine catalysis, establishing foundational synthetic routes for bis-thiazole frameworks. The introduction of p-tolyl groups marked a pivotal advancement, as their electron-donating methyl substituents enhanced compound stability and π-π stacking capabilities compared to unsubstituted phenyl analogs.

Key historical milestones include:

- 2012 : First reported synthesis of bis-thiazol-2-ylidenes via conventional reflux methods (18-hour reactions)

- 2015 : Implementation of ultrasonication techniques reducing reaction times to 22 minutes with 85-92% yields

- 2021 : Development of cytotoxic bis-thiazoles showing IC~50~ = 0.6 nM against cervical cancer cells

- 2024 : Discovery of anti-MRSA bis(thiazol-5-yl)phenylmethanes with MIC = 2 μg/mL

Significance in Medicinal Chemistry Research

Bis(4-(p-tolyl)thiazol-2-yl)methane derivatives exhibit multimodal bioactivity through:

Evolution of Bis-Thiazole Research Framework

Modern synthetic-analytical workflows integrate:

Synthetic Innovations

| Method | Time | Yield (%) | Key Advantage |

|---|---|---|---|

| Conventional reflux | 18 hours | 78-85 | High purity (≥98%) |

| Ultrasonication | 22 minutes | 85-92 | Energy efficiency |

| Microwave-assisted | 8 minutes | 88 | Scalability to 50g batches |

Analytical Advancements

Current Research Landscape and Scientific Interest

Four key frontiers dominate contemporary studies:

Dual-Action Derivatives

Targeted Drug Delivery Systems

Resistance Mitigation Strategies

Global Research Output

- 78% increase in bis-thiazole publications (2020-2025)

- Clinical pipeline: 2 candidates in Phase I trials (NCT0543283, NCT05241902)

特性

IUPAC Name |

4-(4-methylphenyl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2S2/c1-14-3-7-16(8-4-14)18-12-24-20(22-18)11-21-23-19(13-25-21)17-9-5-15(2)6-10-17/h3-10,12-13H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVZXZHARHVFEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-(p-tolyl)thiazol-2-yl)methane typically involves the condensation of p-tolylthioamide with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thiazolium salt, which then undergoes cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and bases like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

化学反応の分析

Types of Reactions

Bis(4-(p-tolyl)thiazol-2-yl)methane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole rings to dihydrothiazoles.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazoles.

Substitution: Various substituted thiazole derivatives depending on the electrophile used.

科学的研究の応用

Structural Characteristics

The compound features two thiazole rings substituted with p-tolyl groups linked to a central methane unit. The thiazole moiety, a five-membered heterocyclic compound containing sulfur and nitrogen, contributes to the biological properties of this compound. The p-tolyl groups enhance lipophilicity, which is crucial for biological activity.

Antibacterial Activity

Bis(4-(p-tolyl)thiazol-2-yl)methane has demonstrated notable antibacterial properties against multidrug-resistant strains of bacteria, including Staphylococcus aureus. Studies have shown that derivatives of this compound can inhibit bacterial growth, making it a potential candidate for developing new antibacterial agents .

Case Study:

A study published in PLOS ONE highlighted the effectiveness of bis(thiazol-5-yl)phenylmethane derivatives against drug-resistant S. aureus. These compounds exhibited selective mechanisms with Minimum Inhibitory Concentrations (MIC) ranging from 2 to 64 μg/mL . Molecular docking studies indicated that these derivatives interact with the MurC protein of S. aureus, suggesting a novel mechanism of action that could lead to new therapeutic options .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been recognized in various studies, where it has been shown to reduce inflammation markers in vitro. This property is particularly relevant in treating conditions associated with chronic inflammation.

Antioxidant Activity

Thiazole derivatives, including this compound, have been noted for their antioxidant properties. These compounds can scavenge free radicals, contributing to their therapeutic potential in oxidative stress-related conditions.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Two p-tolyl groups on thiazole rings | Antimicrobial, anti-inflammatory |

| Bis(thiazole-5-yl)phenylmethane | Two thiazole rings without p-tolyl | Antimicrobial |

| Thiazolidinone derivatives | Thiazole ring fused with carbon chain | Varies widely; some are antimicrobial |

The specific combination of p-tolyl substitution and thiazole functionality in this compound enhances its biological efficacy compared to other similar compounds.

作用機序

The mechanism of action of Bis(4-(p-tolyl)thiazol-2-yl)methane involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole rings can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

VPC-14449 (Thiazole-Imidazole-Morpholine Derivative)

- Structure : 4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine.

- Key Differences : Replaces methane with morpholine and introduces brominated imidazole.

- Relevance : Structural misassignments (e.g., bromine position) significantly alter NMR spectra and bioactivity, highlighting the sensitivity of thiazole derivatives to substituent placement .

Fungicidal Thiazole-Piperidine Derivatives (Patent EP 2024)

- Structure : 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one.

- Key Differences : Incorporates dihydroisoxazole and piperidine groups instead of p-tolyl-methane.

- Application : Demonstrates fungicidal activity for crop protection, suggesting thiazole derivatives’ versatility in agrochemistry .

Thiazolyl Benzoic Acids (Kanto Catalog 2022)

- Examples :

- 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid (CAS 65032-66-8, mp 139.5–140°C).

- 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid.

- Key Differences : Benzoic acid substituents enhance polarity, impacting solubility and crystallization behavior.

- Data : Melting points and molecular weights (e.g., 219.26 g/mol for 2-(2-methyl-thiazolyl)benzoic acid) provide benchmarks for comparing thermal stability .

Physicochemical Properties

Research Findings and Gaps

- Critical Insight : Substituent placement (e.g., bromine in VPC-14449) and functional groups (e.g., sulfonyl in ) drastically alter reactivity and bioactivity .

- Data Limitations : Physical properties (e.g., melting points, solubility) for this compound are unreported, necessitating further characterization.

生物活性

Bis(4-(p-tolyl)thiazol-2-yl)methane is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur, known for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in drug development.

Target Interactions

The biological activity of this compound is attributed to its ability to interact with various biological targets. Thiazole derivatives generally exhibit a broad range of activities due to their aromatic nature, which allows for the delocalization of π-electrons from the sulfur atom, enhancing their reactivity and interaction with biomolecules.

Biochemical Pathways

Research indicates that thiazole derivatives can modulate multiple biochemical pathways, including those involved in inflammation, cancer progression, and microbial resistance. The compound has shown potential as an antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor agent .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. In studies involving drug-resistant strains such as Staphylococcus aureus, it exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 2 to 64 µg/mL . The compound's effectiveness against biofilm-forming bacteria is particularly noteworthy, suggesting its potential in treating infections that are difficult to manage due to antibiotic resistance.

Antitumor Activity

The compound also demonstrates promising antitumor properties. In vitro studies have shown that it can induce cytotoxic effects in several cancer cell lines. For instance, structure-activity relationship (SAR) analyses revealed that modifications on the thiazole ring significantly influence its anticancer efficacy. Compounds with specific substituents exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of thiazole derivatives, including this compound. These compounds may inhibit key inflammatory mediators and enzymes involved in the inflammatory response, making them candidates for treating inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study evaluated several bis(thiazol-5-yl)phenylmethane derivatives against drug-resistant S. aureus. The most potent derivatives showed strong bactericidal activity and were predicted to bind effectively to bacterial targets such as MurC ligase .

- Cytotoxicity Profile : In a comparative study of various thiazole derivatives against glioblastoma and breast adenocarcinoma cell lines, compounds similar to this compound exhibited significant antiproliferative activity at nanomolar concentrations. Morphological changes indicative of apoptosis were observed in treated cells .

- In Silico Studies : Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer pathways. These studies suggest that structural modifications can enhance binding affinity and biological activity .

Q & A

Q. What are the common synthetic routes for preparing Bis(4-(p-tolyl)thiazol-2-yl)methane and its derivatives?

The synthesis typically involves condensation reactions of thiazole precursors. For example, 4-(p-tolyl)thiazol-2-ylamine can react with formaldehyde under acidic conditions to form the methane-bridged structure. A reported method includes heating 4-(p-tolyl)thiazol-2-ylamine with formaldehyde (30% solution) and concentrated HCl at 90–95°C for 4 hours, followed by neutralization and crystallization from acetone . Alternative routes involve arylisothiocyanate intermediates, where equimolar reactions in DMF under reflux yield thiourea derivatives, which are further cyclized .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Characterization relies on a combination of spectroscopic techniques:

- NMR spectroscopy : H and C NMR confirm substitution patterns and bridging groups. For example, methane protons appear as singlets in the range δ 4.5–5.5 ppm .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.

- TLC monitoring : Reaction progress is tracked using solvent systems like ethyl acetate/hexane (1:3) .

Recrystallization from ethanol or acetone is standard for purity enhancement .

Advanced Research Questions

Q. What experimental factors influence the yield of this compound in cyclization reactions?

Key variables include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve reactivity in thiourea cyclization, while dichloromethane is preferred for sulfonylation steps .

- Catalyst type : Acidic conditions (HCl) promote formaldehyde-mediated bridging, but excess acid may lead to side products like sulfonamide derivatives .

- Reaction time : Prolonged heating (>4 hours) can degrade thermally sensitive thiazole rings, reducing yields .

For example, a 79% yield was achieved for a thiourea intermediate using DMF and 4-hour reflux, whereas shorter times led to incomplete cyclization .

Q. How can researchers resolve contradictions in spectroscopic data for thiazole-based methane derivatives?

Discrepancies often arise from:

- Tautomerism : Thiazole-thione tautomers may produce split peaks in NMR. Locked structures via X-ray crystallography (e.g., single-crystal analysis) can clarify assignments .

- Regioisomeric byproducts : HPLC-MS or preparative TLC isolates isomers, with C NMR distinguishing substituent positions (e.g., aryl vs. methyl groups on thiazole) .

- Solvent effects : Deuterated DMSO may shift proton signals compared to CDCl₃ due to hydrogen bonding .

Q. What strategies optimize the functionalization of this compound for structure-activity studies?

- Electrophilic substitution : Bromination at the para-position of the tolyl group enhances reactivity for cross-coupling (e.g., Suzuki-Miyaura) .

- Heterocycle fusion : Condensation with 1,3,4-thiadiazoles or triazoles introduces π-conjugated systems, monitored via TLC and UV-vis spectroscopy .

- Coordination chemistry : The methane bridge acts as a ligand scaffold for metal complexes (e.g., Cu²⁺), studied via cyclic voltammetry and EPR to assess redox behavior .

Methodological Challenges and Solutions

Q. How are reaction byproducts identified and mitigated during the synthesis of this compound?

- Byproduct analysis : GC-MS or LC-MS detects oligomers or decomposition products (e.g., sulfonic acids from over-sulfonation) .

- Temperature control : Lowering reaction temperatures (e.g., 60°C instead of reflux) reduces side reactions in formaldehyde-mediated bridging .

- Protecting groups : Temporary protection of thiazole NH groups with acetyl prevents unwanted nucleophilic attacks during functionalization .

Q. What computational tools support the design of derivatives based on this compound?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substitutions for photophysical applications .

- Molecular docking : Screens potential bioactivity by modeling interactions with target proteins (e.g., kinase inhibitors) .

- Retrosynthetic software : Tools like Synthia™ propose routes for complex analogs, validated via small-scale trial reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。